Dimethoxy-etomidate
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Overview
Description
Dimethoxy-etomidate is a nonhypnotic etomidate analog that potently inhibits steroidogenesis.
Scientific Research Applications
Inhibition of Steroidogenesis in Cushing’s Syndrome
Dimethoxy-etomidate has been identified as a potent inhibitor of adrenocortical steroid synthesis, primarily by inhibiting 11β-hydroxylase, making it a potential treatment for Cushing’s syndrome. Unlike etomidate, this compound does not significantly enhance GABA-evoked GABAA receptor–mediated currents, indicating minimal sedative-hypnotic activity. This makes it a viable option for the pharmacologic treatment of Cushing’s syndrome without the sedative effects typically associated with etomidate (McGrath, Ma, & Raines, 2018).
GABAA Receptors and Anesthesia
Research on etomidate and its derivatives, like this compound, helps in understanding the modulation of GABAA receptors, crucial for anesthesia. Studies show that etomidate acts on specific &ggr;-aminobutyric acid receptor type A (GABAA) receptors in the central nervous system, providing insights that can be applied to the development of new anesthetic drugs (Guitchounts, Stewart, & Forman, 2012).
Neuroprotective Effects
Etomidate has been studied for its neuroprotective effects, particularly in the context of spinal cord ischemia-reperfusion injury. By regulating oxidative stress and apoptosis-related pathways, etomidate derivatives could offer protection in neurological procedures (Yu et al., 2010).
Properties
Molecular Formula |
C16H20N2O4 |
---|---|
Molecular Weight |
304.35 |
IUPAC Name |
Ethyl (R)-1-(1-(3,5-dimethoxy)phenylethyl)-1H-imidazole-5-carboxylate |
InChI |
InChI=1S/C16H20N2O4/c1-5-22-16(19)15-9-17-10-18(15)11(2)12-6-13(20-3)8-14(7-12)21-4/h6-11H,5H2,1-4H3/t11-/m1/s1 |
InChI Key |
JETTTZITBCWAQX-LLVKDONJSA-N |
SMILES |
O=C(C1=CN=CN1[C@@H](C2=CC(OC)=CC(OC)=C2)C)OCC |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Dimethoxy-etomidate; Dimethoxy etomidate; Dimethoxyetomidate |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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